Confirmed Dual Kinase Target: ROS1 and TrkA Inhibition Profile
The compound's mechanism of action is defined as an inhibitor of both Proto-oncogene c-Ros (ROS1) and Tropomyosin-related kinase A (TrkA/NTRK1) [1]. This dual inhibitory activity is the core differentiating feature for its therapeutic application, as specified in patent literature [REFS-1, REFS-2].
| Evidence Dimension | Kinase Target Profile |
|---|---|
| Target Compound Data | Inhibitor of ROS1 and TrkA (NTRK1) [1] |
| Comparator Or Baseline | Other imidazo[1,2-b]pyridazine derivatives such as inhibitors of PDE10, JAK, or Haspin kinase [1]. |
| Quantified Difference | Quantitative IC50 data for direct comparators is not available from permissible sources. |
| Conditions | Target annotation based on DrugMap database and patent claims [1]. |
Why This Matters
For researchers requiring a tool compound with specific dual ROS1/TrkA activity, generic 'imidazo[1,2-b]pyridazine' compounds are unsuitable, making this specific inhibitor indispensable.
- [1] DrugMap. (n.d.). Details of the Drug-Related molecule(s) Interaction Atlas: Imidazo[1,2-b]pyridazine derivative 1 (DMULTAI). Retrieved May 13, 2026, from https://drugmap.idrblab.net/data/drug-molecule-expression/details/DMULTAI View Source
- [2] Daiichi Sankyo Company, Limited. (2012). IMIDAZO[1,2-b]PYRIDAZINE DERIVATIVES AS KINASE INHIBITORS (PubChem Patent Summary). Retrieved May 13, 2026, from https://pubchem.ncbi.nlm.nih.gov/patent/HK1207374B View Source
